molecular formula C10H8N2O2 B13344305 4-Methylphthalazine-1-carboxylic acid

4-Methylphthalazine-1-carboxylic acid

Cat. No.: B13344305
M. Wt: 188.18 g/mol
InChI Key: TVDBJRPBOZPIJO-UHFFFAOYSA-N
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Description

4-Methylphthalazine-1-carboxylic acid is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a phthalazine ring system with a carboxylic acid group at the 1-position and a methyl group at the 4-position. Its unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphthalazine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylphthalic anhydride, the compound can be synthesized via a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylphthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols or amines for esterification and amidation reactions.

Major Products: The major products formed from these reactions include various esters, amides, and reduced derivatives of this compound.

Scientific Research Applications

4-Methylphthalazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methylphthalazine-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme inhibition or receptor binding. The exact mechanism may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Phthalazine: The parent compound, which lacks the methyl and carboxylic acid groups.

    4-Methylphthalazine: Similar structure but without the carboxylic acid group.

    Phthalazine-1-carboxylic acid: Similar structure but without the methyl group.

Uniqueness: 4-Methylphthalazine-1-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methylphthalazine-1-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-7-4-2-3-5-8(7)9(10(13)14)12-11-6/h2-5H,1H3,(H,13,14)

InChI Key

TVDBJRPBOZPIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

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